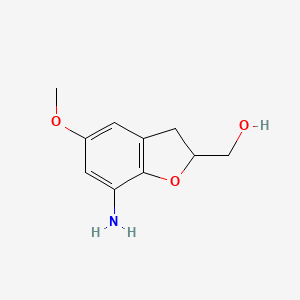![molecular formula C15H10ClN3O2 B13871939 Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B13871939.png)
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is a heterocyclic compound that contains a pyridine ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-phenylpyridine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve reproducibility and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-3-methylpyrazine: A simpler pyrazine derivative with similar chemical properties.
2-chloro-3-phenylpyridine: A related compound with a pyridine ring instead of a pyrazine ring.
Uniqueness
Methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H10ClN3O2 |
|---|---|
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
methyl 2-chloro-3-phenylpyrido[2,3-b]pyrazine-7-carboxylate |
InChI |
InChI=1S/C15H10ClN3O2/c1-21-15(20)10-7-11-14(17-8-10)19-12(13(16)18-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
UDIIAHWWLHBGEN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N=C1)N=C(C(=N2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)


![3-[4-(2-Bromoacetyl)phenyl]propyl acetate](/img/structure/B13871886.png)
![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)





![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)



